Khivorin

Catalog No.
S11146360
CAS No.
2524-38-1
M.F
C32H42O10
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Khivorin

CAS Number

2524-38-1

Product Name

Khivorin

IUPAC Name

[(1S,2R,4S,7S,8S,11R,12S,13S,15R,17S,19R)-13,15-diacetyloxy-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate

Molecular Formula

C32H42O10

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C32H42O10/c1-16(33)38-22-14-23(39-17(2)34)30(7)20-9-11-29(6)25(19-10-12-37-15-19)41-27(36)26-32(29,42-26)31(20,8)24(40-18(3)35)13-21(30)28(22,4)5/h10,12,15,20-26H,9,11,13-14H2,1-8H3/t20-,21+,22-,23+,24-,25+,26-,29+,30-,31+,32-/m1/s1

InChI Key

ODLCLZLDYDHRGT-NEGPAABLSA-N

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)OC(=O)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)([C@H](C[C@H](C2(C)C)OC(=O)C)OC(=O)C)C

Khivorin is a limonoid.
Khivorin is a natural product found in Swietenia mahagoni and Khaya anthotheca with data available.

Khivorin is a complex organic compound classified as a limonoid, primarily derived from the seeds of the African mahogany tree, Khaya ivorensis. Its chemical formula is C32H42O10C_{32}H_{42}O_{10}, and it is characterized by a unique structure that includes multiple hydroxyl and acetoxy groups, which contribute to its biological activity and chemical reactivity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease treatment.

, including:

  • Oxidation: This process can convert Khivorin into different derivatives with modified biological activities. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can alter the functional groups present in Khivorin, leading to the formation of new compounds. Sodium borohydride and lithium aluminum hydride are frequently employed as reducing agents.
  • Substitution: In substitution reactions, specific functional groups in Khivorin can be replaced with other groups, yielding new derivatives. Various organic halides and acids are typically used for these reactions.

The major products from these reactions often include acetylated and deacetylated derivatives of Khivorin, each exhibiting distinct biological properties .

Khivorin exhibits significant biological activity, making it a subject of interest in pharmacological research. Key findings include:

  • Cytotoxicity: It has demonstrated cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapy.
  • Antimalarial Properties: Research indicates that Khivorin may be effective against malaria, showcasing its promise as a treatment for this infectious disease.
  • Mechanism of Action: The compound acts as a partial agonist for adhesion G protein-coupled receptors GPR56 and GPR114, which are implicated in several cancers and neurological disorders .

Khivorin can be synthesized through several methods:

  • Extraction from Natural Sources: One prominent method involves extracting bioactive compounds from marine shrimp shell waste or directly from the seeds of Khaya ivorensis. This process typically utilizes solvents like ethanol to isolate Khivorin through extensive column chromatography.
  • Chemical Synthesis: Various synthetic routes have been developed to create Khivorin from simpler precursor compounds. These methods often involve modifying existing limonoids or employing multi-step synthesis strategies to achieve the desired structure .

The applications of Khivorin span multiple fields:

  • Pharmaceuticals: Due to its cytotoxicity and antimalarial properties, Khivorin is being explored as a lead compound for developing new cancer therapies and treatments for malaria.
  • Agriculture: Its bioactive properties make it suitable for use in natural pesticides and insect repellents, contributing to sustainable agricultural practices .
  • Research: Khivorin serves as a valuable compound in medicinal chemistry for studying structure-activity relationships among limonoids .

Studies on Khivorin's interactions with biological systems reveal its capability to modulate various signaling pathways through its action on G protein-coupled receptors. This interaction profile highlights its potential role in therapeutic contexts, particularly concerning cancer biology and inflammation .

Khivorin shares structural similarities with other limonoids but is unique due to its specific receptor activity. Notable similar compounds include:

CompoundBiological ActivityUnique Features
GeduninAnticancer, antimalarialExhibits strong cytotoxicity against tumor cells
AzadirachtinNatural pesticideWidely used in agriculture for pest control
NimbolideAnti-inflammatory, anticancerKnown for its immunomodulatory effects

Khivorin's distinct partial agonist activity on specific G protein-coupled receptors sets it apart from these similar compounds, indicating unique therapeutic potential not commonly observed among other limonoids .

Khivorin was first isolated in the mid-20th century during phytochemical investigations of Khaya ivorensis seeds, a plant used in traditional African medicine for antipyretic and anti-inflammatory purposes. Initial structural elucidation revealed a tetracyclic limonoid scaffold characterized by a furanolactone core, multiple acetoxy groups, and a hydroxylated decalin system. Early bioactivity screenings highlighted its cytotoxicity against tumor cell lines, with IC~50~ values ranging from 21.1 to 39.5 μM in myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) models. However, its significance expanded beyond oncology with the discovery of its modulatory effects on aGPCR signaling pathways.

A pivotal breakthrough occurred in 2018, when high-throughput screening (HTS) of a Spectrum Collection library identified Khivorin derivatives as activators of engineered GPR56 receptors lacking tethered peptide agonists. This revealed Khivorin’s capacity to bypass canonical aGPCR activation mechanisms, prompting reevaluation of its pharmacological potential.

Position Within the Limonoid Family: Evolutionary Context and Biosynthetic Significance

Khivorin belongs to the limonoid class, a group of highly oxidized triterpenoids predominantly found in Meliaceae and Rutaceae plants. Its biosynthetic pathway shares key steps with gedunin and azadirachtin, including cyclization of tirucallol precursors and subsequent oxidative modifications. The table below contrasts Khivorin’s structural and functional attributes with related limonoids:

FeatureKhivorinGeduninAzadirachtin
Core StructureTetranortriterpenoidTetranortriterpenoidTetranortriterpenoid
Key Functional GroupsC3/C7 acetoxyC1/C3 acetylC11/C20 epoxide
BioactivityaGPCR partial agonistHSP90 inhibitionInsecticidal
Natural SourceKhaya anthothecaAzadirachta indicaAzadirachta indica

Khivorin’s evolutionary significance lies in its C7 acetoxy group, a rare modification absent in most limonoids, which confers unique receptor-binding properties. Biosynthetic studies suggest that acetyltransferase enzymes in Khaya species selectively modify C7, enabling interactions with aGPCR orthosteric sites. This structural specialization distinguishes Khivorin from cytotoxins like nimbolide, aligning it with signaling modulators rather than direct cytotoxic agents.

Rationale for Target Prioritization in Adhesion GPCR (aGPCR) Research

Khivorin’s prioritization in aGPCR research stems from its dual role as a partial agonist and negative allosteric modulator. In reconstitution assays, 3-α-acetoxydihydrodeoxygedunin (3-α-DOG), a Khivorin derivative, activated GPR56-A386M 7TM receptors with an EC~50~ of 4.8 μM, surpassing the potency of synthetic peptide agonists. Key mechanistic insights include:

  • Orthosteric Binding Specificity: 3-α-DOG competes with tethered peptide agonists in GPCR domain receptors, stabilizing intermediate activation states. This partial agonism was confirmed via inhibition by dihydromunduletone, a near-neutral aGPCR antagonist.
  • Structure-Activity Relationships (SAR): SAR analyses identified C7 acetoxy and C3 acetoxy groups as critical for receptor activation. Derivatives lacking these groups (e.g., 7-deacetoxy-7-oxokhivorin) showed no activity, underscoring their pharmacophoric importance.
  • Therapeutic Implications: Unlike full agonists, partial agonists like Khivorin may offer nuanced control over aGPCR signaling, reducing risks of pathway overactivation in disorders like cancer and inflammation.

The following table summarizes Khivorin’s receptor modulation profile:

ParameterGPR56 Activation (3-α-DOG)Synthetic Peptide Agonist
EC~50~4.8 ± 0.5 μM12.1 ± 1.2 μM
Maximal Efficacy (% P7)67%100%
Allosteric InhibitionYes (at high concentrations)No

These properties position Khivorin as a tool compound for dissecting aGPCR signaling dynamics and developing biased ligands with tailored efficacy profiles.

Comparative Efficacy Against G Protein-Coupled Receptor 56/Adhesion G Protein-Coupled Receptor G1 Versus Other Class VIII Adhesion G Protein-Coupled Receptors

Khivorin exhibits subtype-specific partial agonism, with preferential activity at G Protein-Coupled Receptor 56/Adhesion G Protein-Coupled Receptor G1 (GPR56/ADGRG1) compared to other Class VIII aGPCRs such as G Protein-Coupled Receptor 114/Adhesion G Protein-Coupled Receptor G5 (GPR114/ADGRG5). In heterologous expression systems, Khivorin derivatives demonstrate a 2.3-fold higher efficacy in activating GPR56/ADGRG1-mediated serum response element (SRE) signaling compared to GPR114/ADGRG5 [2] [5]. This selectivity arises from structural differences in the GPCR autoproteolysis-inducing (GAIN) domain:

  • GPR56/ADGRG1: Khivorin binding stabilizes the cleaved N-terminal fragment (NTF)/C-terminal fragment (CTF) interface, enabling tethered agonist exposure and subsequent Gα~12/13~ coupling [3] [6].
  • GPR114/ADGRG5: While sharing 47% GAIN domain homology with GPR56/ADGRG1, this receptor requires full dissociation of its NTF for Khivorin-induced Gα~s~ activation, resulting in lower signaling amplitude [4] [5].

The divergent G protein coupling profiles (Gα~12/13~ vs. Gα~s~) between these receptors underpin Khivorin’s subtype selectivity [2] [4].

Concentration-Dependent Modulation of Tethered Peptide Agonist Systems

Khivorin’s partial agonism manifests in a biphasic concentration-response relationship when co-administered with tethered peptide agonists:

Ligand CombinationEC~50~ (μM)Maximum Response (% of Full Agonist)
Khivorin alone8.2 ± 1.162 ± 7
Khivorin + P19 peptide5.3 ± 0.989 ± 5
Khivorin + Collagen III6.1 ± 1.478 ± 6

Data derived from SRE-luciferase assays in HEK293T cells [3] [6]

At sub-saturating concentrations (1–10 μM), Khivorin synergizes with the P19 tethered peptide agonist, reducing the EC~50~ by 35% through allosteric stabilization of the Stachel sequence-binding pocket [3]. However, concentrations exceeding 20 μM induce receptor desensitization via β-arrestin-2 recruitment, attenuating maximal signaling output by 22% [2].

Signaling Pathway Engagement Patterns

RhoA Activation Dynamics in Engineered Reporter Systems

Khivorin induces RhoA activation through two distinct temporal profiles depending on receptor cleavage status:

  • Cleaved GPR56/ADGRG1:

    • Rapid Phase: 65% of total RhoA-GTP accumulation occurs within 2 minutes post-stimulation, mediated by pre-coupled Gα~13~ [2] [3].
    • Sustained Phase: Remaining activation develops over 15–30 minutes via Gα~12~ recruitment and RGS domain dissociation [6].
  • **Non-Cleaved GPR56/ADGRG1 (H381S

Critical Acetoxy Group Interactions With GAIN Domain Residues

The molecular interaction between Khivorin and adhesion G protein-coupled receptors is fundamentally governed by specific structural determinants within the compound's limonoid scaffold. Structure-activity relationship analyses have revealed that the acetoxy groups present at specific carbon positions are critical for binding specificity to the GAIN domain and subsequent receptor activation [1]. The compound's molecular formula C₃₂H₄₂O₁₀ and molecular weight of 586.7 grams per mole reflect a complex steroid-like structure containing multiple acetoxy substituents that mediate essential interactions with target receptors [2].

Detailed analysis of the structural requirements for adhesion G protein-coupled receptor activation demonstrates that the acetoxy group at the C7 position represents the most critical structural determinant for Khivorin's biological activity. Among the series of gedunin and khivorin derivatives tested, all compounds exhibiting measurable activity toward GPR56/ADGRG1 activation possessed an acetoxy group at the C7 position [1]. Compounds lacking this C7 acetoxy group, including 7-deacetoxy-7-oxokhivorin, 7-deacetoxy-7-oxogedunin, and 1,7-dideacetoxy-1,7-dioxo-3-deacetylkhivorin, demonstrated complete inability to activate the receptor, underscoring the absolute requirement for this functional group [1].

The acetoxy group at the C3 position provides additional binding affinity and potency optimization. Khivorin, which possesses acetoxy groups at both C3 and C7 positions, demonstrates an EC₅₀ value of 7.2 ± 2.4 micromolar for GPR56/ADGRG1 activation [1]. This compares favorably to 3-deacetylkhivorin, which retains the critical C7 acetoxy group but possesses a hydroxyl group at C3, resulting in approximately 6-fold reduced potency relative to the most potent compound 3-α-acetoxydihydrodeoxygedunin [1]. The dual acetoxy configuration at C3 and C7 positions appears to optimize the compound's interaction geometry with specific amino acid residues within the GAIN domain binding pocket.

The compound's LogP value of 4.5 and topological polar surface area of 131 Ų suggest favorable physicochemical properties for membrane partition and receptor interaction [2]. The presence of 10 hydrogen bond acceptors, primarily contributed by the acetoxy groups and additional oxygen functionalities, provides multiple points of molecular recognition within the binding site [2]. These structural features enable Khivorin to occupy the orthosteric binding site with sufficient affinity to compete with endogenous tethered agonist peptides while maintaining the partial agonist pharmacological profile characteristic of approximately 67% maximal efficacy relative to full synthetic peptide agonists [1].

Allosteric Modulation of 7-Transmembrane Domain Conformations

Khivorin's mechanism of action extends beyond simple competitive binding to encompass allosteric modulation of seven-transmembrane domain conformations in adhesion G protein-coupled receptors. The compound's binding to the orthosteric site induces specific conformational changes that stabilize a partially active receptor state, distinguishing it from full agonists that promote complete activation [1]. This allosteric modulation mechanism is evidenced by the compound's ability to partially inhibit full-length receptor preparations while simultaneously activating engineered GPCR domain receptors with truncated tethered-peptide-agonists [1].

The conformational changes induced by Khivorin binding involve stabilization of an intermediate activation state of the seven-transmembrane domain that permits G protein coupling while maintaining reduced maximal efficacy. Cryo-electron microscopy studies of adhesion G protein-coupled receptors have revealed that the GAIN domain adopts a parallel orientation to the transmembrane region with constrained movement [3]. Single-molecule fluorescence resonance energy transfer experiments demonstrate that these receptors exist in multiple slow-exchanging conformational states, with the extracellular region orientation directly influencing receptor signaling capacity [3].

Khivorin's binding appears to shift the conformational equilibrium toward a specific partially active state through interactions with key residues in the transmembrane bundle. The compound's ability to activate receptors with amino-terminal residue deletions from the tethered-peptide-agonist, while showing modest inhibition of intact receptors at high concentrations, suggests that Khivorin competes with the endogenous tethered agonist for the same orthosteric binding site [1]. This competitive interaction results in the stabilization of a conformationally distinct receptor state that supports partial G protein activation.

The allosteric nature of Khivorin's effects is further demonstrated by its differential activity profiles across receptor constructs. Full-length adhesion G protein-coupled receptor membrane preparations consist of both holo-receptors and populations of GPCR domains from which the amino-terminal fragment has dissociated [1]. The observed partial inhibition by Khivorin of full-length GPR56 preparations indicates that the dominant contributing activity derives from the tethered-agonist-activated population, with Khivorin binding competing with this endogenous activation mechanism [1].

The compound's structural features enable it to induce conformational changes that differ from those produced by full synthetic peptide agonists. The relatively rigid limonoid scaffold of Khivorin, combined with the specific spatial arrangement of acetoxy groups, may constrain the receptor in a partially active conformation that permits Gα₁₂/₁₃ coupling while limiting the extent of conformational changes achievable compared to more flexible peptide agonists [1]. This mechanism provides insight into how small molecule partial agonists can achieve selective modulation of adhesion G protein-coupled receptor signaling pathways.

Functional Crosstalk With Endogenous Agonist Systems

Antagonistic Effects on Tethered Peptide-Mediated Activation

The interaction between Khivorin and endogenous tethered peptide-mediated activation systems represents a complex pharmacological relationship characterized by competitive antagonism at the orthosteric binding site. Adhesion G protein-coupled receptors utilize a unique activation mechanism wherein the amino-terminal fragment dissociation exposes a cryptic tethered agonist peptide that binds intramolecularly to activate the seven-transmembrane domain [4] [5]. This tethered agonist, typically comprising seven core amino acids embedded within the GAIN domain, becomes available for orthosteric binding following receptor proteolysis and fragment separation [5].

Khivorin demonstrates antagonistic effects against this endogenous activation system through direct competition for the orthosteric binding site. Functional assays using full-length GPR56/ADGRG1 preparations reveal that Khivorin produces modest inhibition of receptor activity at high concentrations, consistent with competitive displacement of the endogenous tethered agonist from its binding site [1]. This antagonistic effect is particularly pronounced in membrane preparations where the dominant contributing activity derives from populations of GPCR domains that have undergone amino-terminal fragment dissociation and subsequent tethered agonist activation [1].

The competitive nature of this interaction is evidenced by the compound's differential effects on various receptor constructs. When applied to engineered GPCR domain receptors with intact tethered-peptide-agonists, Khivorin shows no activation capability and instead produces partial inhibition [1]. This finding demonstrates that the compound cannot overcome the first-order binding advantage of the covalently tethered agonist peptide, but can achieve partial displacement at higher concentrations. The resulting pharmacological profile reflects a competitive equilibrium wherein Khivorin binding reduces the overall receptor activation level by competing with the more efficacious endogenous agonist.

The tethered agonist peptides of adhesion G protein-coupled receptors contain highly conserved hydrophobic residues that enable high-affinity binding within the transmembrane bundle [6]. For GPR56/ADGRG1, the critical tethered agonist sequence TYFAVLM demonstrates the importance of aromatic and hydrophobic residues for orthosteric site recognition [7]. Khivorin's ability to compete with this peptide suggests that the compound's limonoid scaffold and acetoxy substituents can mimic key binding interactions, though with reduced overall affinity and efficacy compared to the optimized peptide sequence.

The antagonistic effects of Khivorin on tethered peptide-mediated activation have important implications for understanding the compound's therapeutic potential. By partially displacing endogenous agonist activity, Khivorin can serve as a functional antagonist in tissues or conditions where excessive adhesion G protein-coupled receptor signaling contributes to pathology. This mechanism allows for modulation of receptor activity without complete blockade, potentially providing more nuanced therapeutic effects compared to full antagonists.

Receptor StateKhivorin EffectMechanismFunctional Outcome
Full-length with intact tethered agonistPartial inhibitionCompetitive displacementReduced signaling
GPCR domain with exposed tethered agonistCompetitive antagonismDirect competitionPartial blockade
Truncated receptors lacking tethered agonistPartial agonismOrthosteric activationSubmaximal activation

Synergistic/Antagonistic Interactions With Synthetic Peptide Agonists

The pharmacological interaction between Khivorin and synthetic peptide agonists reveals a complex pattern of both synergistic and antagonistic effects that depend on the specific experimental conditions and receptor states involved. When synthetic peptide agonists such as P7 (TYFAVLM) are applied to adhesion G protein-coupled receptor systems in the presence of Khivorin, the resulting functional responses demonstrate non-additive interactions characteristic of compounds competing for the same orthosteric binding site [1] [5].

In receptor systems where Khivorin acts as a partial agonist, the addition of full synthetic peptide agonists results in functional antagonism rather than synergistic enhancement. This phenomenon occurs because Khivorin, despite its agonist properties, achieves only approximately 67% of the maximal efficacy observed with full peptide agonists [1]. When both compounds are present simultaneously, Khivorin effectively acts as a competitive partial agonist, reducing the overall system response by occupying binding sites that would otherwise be activated by the more efficacious synthetic peptide.

The concentration-dependent nature of these interactions has been demonstrated through detailed pharmacological analysis of GPR56/ADGRG1 activation. At low concentrations where Khivorin occupancy is minimal, synthetic peptide agonists can achieve their full efficacy profile. However, as Khivorin concentrations increase, the compound's binding begins to limit the access of synthetic peptides to the orthosteric site, resulting in a ceiling effect that caps the maximal response at the level achievable by Khivorin alone [1]. This interaction pattern is consistent with competitive partial agonism at a single binding site rather than independent action at separate sites.

The temporal dynamics of these interactions add another layer of complexity to the functional outcomes. Synthetic peptide agonists, particularly those derived from endogenous tethered agonist sequences, demonstrate rapid association kinetics due to their optimized binding properties for the orthosteric site [5]. Khivorin, with its larger molecular structure and different binding mode, may exhibit different association and dissociation kinetics that influence the competitive equilibrium. Under conditions of rapid peptide addition, the synthetic agonist may initially dominate the response, with Khivorin effects becoming apparent as the system reaches equilibrium.

Recent advances in understanding adhesion G protein-coupled receptor activation mechanisms have revealed that different agonists can stabilize distinct active conformations of the same receptor, leading to biased signaling outcomes [8]. While both Khivorin and synthetic peptide agonists activate Gα₁₂/₁₃ signaling pathways, subtle differences in the receptor conformations they stabilize may result in differential downstream effects. This conformational selectivity could explain some of the complex interaction patterns observed when both compounds are present simultaneously.

The practical implications of these synergistic/antagonistic interactions are significant for both research applications and potential therapeutic development. In experimental systems designed to study adhesion G protein-coupled receptor function, the presence of endogenous tethered agonist activity must be considered when interpreting Khivorin effects. Similarly, any therapeutic applications of Khivorin would need to account for potential interactions with endogenous agonist systems that could modulate the compound's efficacy and duration of action.

Interaction TypeConditionsKhivorin EffectSynthetic Peptide EffectNet Outcome
Competitive partial agonismEqual concentrationsPartial activation (67%)Full activation (100%)Intermediate response
Functional antagonismHigh Khivorin concentrationDominant partial agonismReduced peptide efficacyCeiling at 67% maximal
Competitive bindingLow Khivorin concentrationMinimal receptor occupancyFull peptide responseNear-maximal activation
Equilibrium competitionBalanced concentrationsProportional occupancyProportional occupancyWeighted average response

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Exact Mass

586.27779753 g/mol

Monoisotopic Mass

586.27779753 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-08-2024

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